1-Ethyl-2-chloro-3-acetyl-1H-indole
Description
Significance of the Indole (B1671886) Heterocycle in Chemical Sciences
The indole nucleus is a recurring motif in a vast number of natural products, bioactive molecules, and pharmaceuticals. nih.govresearchgate.net Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental biological importance. wikipedia.orgnih.gov This widespread occurrence has driven extensive research into its chemical properties and the synthesis of its derivatives, making it an active and vital area of study. wikipedia.orgnih.gov The versatility of the indole scaffold allows it to serve as a building block for complex molecules and as a key pharmacophore in the design of new therapeutic agents. mdpi.comnumberanalytics.com
In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that can bind to a variety of biological targets with high affinity. ingentaconnect.com The indole nucleus is widely recognized as such a scaffold. nih.goveurekaselect.comresearchgate.net Its unique physicochemical properties and its ability to form various chemical bonds allow for the creation of diverse libraries of compounds. mdpi.comresearchgate.net This structural versatility enables indole derivatives to interact with numerous receptors and enzymes, including G-protein coupled receptors (GPCRs), kinases, and histone deacetylases. mdpi.comnih.govingentaconnect.com
Judicious modification of the indole core can lead to the development of potent and selective ligands for these targets. ingentaconnect.com This principle is evidenced by the large number of FDA-approved drugs that feature the indole substructure, targeting a wide array of diseases. mdpi.comeurekaselect.com
Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Anti-inflammatory |
| Ondansetron | Antiemetic (anti-nausea) |
| Sumatriptan | Antimigraine |
| Tadalafil | Erectile Dysfunction, Pulmonary Hypertension |
| Reserpine | Antihypertensive, Antipsychotic |
| Aripiprazole | Antipsychotic |
| Fluvastatin | Cholesterol-lowering |
Sources: mdpi.comnih.govingentaconnect.commdpi.com
The synthesis of the indole ring and its subsequent functionalization has been a central theme in organic chemistry for over a century. nih.gov Methodologies have evolved significantly from classical named reactions to highly sophisticated modern techniques.
Classical Synthesis Methods: The foundation of indole synthesis was laid by several key reactions developed in the late 19th and early 20th centuries. The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for creating 2- and/or 3-substituted indoles from arylhydrazones. wikipedia.orgbhu.ac.in Other classical methods, each with its own scope and limitations, have also been instrumental.
Table 2: Key Classical Indole Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Fischer Synthesis | Cyclization of arylhydrazones of aldehydes or ketones under acidic conditions. wikipedia.orgbhu.ac.in |
| Madelung Synthesis | Base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.innih.gov |
| Reissert Synthesis | A multi-step reaction involving the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization and decarboxylation. bhu.ac.in |
| Bartoli Synthesis | Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles. bhu.ac.in |
| Nenitzescu Synthesis | Condensation of a benzoquinone with a β-amino-α,β-unsaturated carbonyl compound to produce 5-hydroxyindoles. bhu.ac.in |
Sources: wikipedia.orgbhu.ac.innih.gov
Modern Functionalization Strategies: Contemporary research focuses on developing more efficient, sustainable, and selective methods for modifying the indole core. nih.gov A major area of advancement is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. numberanalytics.comnih.gov Site-selectivity, a long-standing challenge due to multiple reactive C-H bonds, is now achievable through the use of directing groups and specialized catalysts. nih.govrsc.org
Modern approaches include:
C-H Activation: Allows for direct functionalization at various positions (C2, C3, C4, etc.) of the indole ring. numberanalytics.comnih.gov
Cross-Coupling Reactions: Transition metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are used to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnumberanalytics.com
Catalytic Approaches: The use of transition metals, organocatalysts, and enzymes (biocatalysis) has led to more efficient and environmentally friendly syntheses. numberanalytics.com
Green Chemistry: Techniques like microwave-assisted synthesis are being employed to create indole derivatives rapidly and with less environmental impact. tandfonline.com
Contextualizing 1-Ethyl-2-chloro-3-acetyl-1H-indole within Contemporary Indole Research
1-Ethyl-2-chloro-3-acetyl-1H-indole is a synthetic, substituted indole derivative that exemplifies the products of modern chemical synthesis. smolecule.com Its structure is defined by specific functional groups at three key positions of the indole nucleus: an ethyl group at the N1 position, a chloro group at the C2 position, and an acetyl group at the C3 position. smolecule.com
Table 3: Properties of 1-Ethyl-2-chloro-3-acetyl-1H-indole
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-chloro-1-ethylindol-3-yl)ethanone |
| Molecular Formula | C12H12ClNO |
| Molecular Weight | 221.684 g/mol |
| SMILES | CCN1C2=CC=CC=C2C(=C1Cl)C(=O)C |
| InChI Key | OAHNJFUVZNGOKS-UHFFFAOYSA-N |
Source: smolecule.com
This particular combination of substituents makes the compound a valuable intermediate in organic synthesis. smolecule.com The C3-acetyl group is a common feature in indole chemistry, often introduced via acylation reactions. bhu.ac.in The presence of the chloro group at the C2 position and the ethyl group at the N1 position, however, points to more tailored synthetic strategies, such as the chloroacetylation of a pre-formed N-ethyl indole. smolecule.com
The compound's significance in contemporary research lies in its utility as a versatile building block. smolecule.com The functional groups present offer multiple reactive sites for further elaboration:
Substitution Reactions: The chloro group at the C2 position can be displaced by various nucleophiles, allowing for the introduction of new functional groups. smolecule.com
Reduction Reactions: The carbonyl of the acetyl group can be reduced to an alcohol. smolecule.com
Oxidation Reactions: The indole ring itself can be oxidized to form oxindole (B195798) derivatives. smolecule.com
This trifunctionalized indole is a prime example of a scaffold designed for creating more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com Its specific substitution pattern influences both its chemical reactivity and its potential biological activity, making it a target for researchers developing new antimicrobial, antiviral, or anticancer agents. smolecule.com
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.684 |
IUPAC Name |
1-(2-chloro-1-ethylindol-3-yl)ethanone |
InChI |
InChI=1S/C12H12ClNO/c1-3-14-10-7-5-4-6-9(10)11(8(2)15)12(14)13/h4-7H,3H2,1-2H3 |
InChI Key |
OAHNJFUVZNGOKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C(=O)C |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Analyses of 1 Ethyl 2 Chloro 3 Acetyl 1h Indole
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Vibrational Modes
The FT-IR and FT-Raman spectra are expected to be dominated by several key vibrations. The most prominent band would be the carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the region of 1680-1660 cm⁻¹. This frequency is characteristic of an aryl ketone and its position can be influenced by conjugation with the indole (B1671886) ring.
Vibrations associated with the indole core include C=C stretching modes of the aromatic rings, which are expected in the 1600-1450 cm⁻¹ range. The C–N stretching vibrations within the indole ring typically occur between 1360 cm⁻¹ and 1250 cm⁻¹. The presence of the ethyl group at the N1 position will introduce C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are anticipated in the 2980-2870 cm⁻¹ region, with bending vibrations appearing around 1465 cm⁻¹ and 1380 cm⁻¹.
The C–Cl bond at the C2 position gives rise to a stretching vibration that is typically observed in the 800-600 cm⁻¹ range in the FT-Raman spectrum. Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indole ring are expected above 3000 cm⁻¹, while the out-of-plane C-H bending modes, which are useful for determining the substitution pattern, appear in the 900-700 cm⁻¹ region. A comparative analysis with 1-acetyl-1H-indole-2,3-dione and indole-3-acetic acid supports these assignments, where carbonyl and indole ring modes are well-characterized. researchgate.netunlp.edu.ar
Table 1: Predicted Vibrational Assignments for 1-Ethyl-2-chloro-3-acetyl-1H-indole
| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |
| 3100-3000 | Aromatic C-H Stretching | FT-IR, FT-Raman |
| 2980-2870 | Aliphatic C-H Stretching (Ethyl group) | FT-IR, FT-Raman |
| 1680-1660 | C=O Stretching (Acetyl group) | FT-IR, FT-Raman |
| 1600-1450 | C=C Aromatic Ring Stretching (Indole) | FT-IR, FT-Raman |
| 1470-1450 | CH₂ Bending (Ethyl group) | FT-IR |
| 1380-1370 | CH₃ Bending (Ethyl group) | FT-IR |
| 1360-1250 | C-N Stretching (Indole ring) | FT-IR |
| 800-600 | C-Cl Stretching | FT-Raman |
| 900-700 | Aromatic C-H Out-of-plane Bending | FT-IR |
High-Resolution Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with heteronuclear correlation experiments, allows for the unambiguous assignment of all proton and carbon signals in 1-Ethyl-2-chloro-3-acetyl-1H-indole.
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons. For 1-Ethyl-2-chloro-3-acetyl-1H-indole, the signals can be assigned based on their chemical shifts, multiplicities, and coupling constants (J-values).
The N-ethyl group is expected to show a characteristic quartet for the methylene (B1212753) protons (N-CH₂) around δ 4.1-4.4 ppm, resulting from coupling with the adjacent methyl protons. These methyl protons (CH₃) would appear as a triplet around δ 1.4-1.6 ppm. The acetyl group protons (CO-CH₃) are anticipated to be a sharp singlet in the δ 2.5-2.7 ppm region.
The four aromatic protons on the benzo-fused ring of the indole nucleus (H4, H5, H6, H7) would resonate in the δ 7.2-8.0 ppm range. Their specific chemical shifts and coupling patterns depend on the electronic effects of the chloro and acetyl substituents. Typically, the H4 and H7 protons are the most deshielded. Based on data from analogous 2-chloro-1-ethyl-indoles, the H7 proton might appear as a doublet around δ 7.7-7.9 ppm, while the other protons would present as a more complex pattern of doublets and triplets. rsc.org
Table 2: Predicted ¹H NMR Assignments for 1-Ethyl-2-chloro-3-acetyl-1H-indole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4, H5, H6, H7 | 7.2 – 8.0 | m | N/A |
| N-CH₂ | 4.1 – 4.4 | q | ~7.2 |
| CO-CH₃ | 2.5 – 2.7 | s | N/A |
| N-CH₂-CH₃ | 1.4 – 1.6 | t | ~7.2 |
s = singlet, t = triplet, q = quartet, m = multiplet
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the acetyl group is the most downfield signal, expected around δ 190-195 ppm. The carbons of the indole ring resonate between δ 110-140 ppm. The C2 carbon, bonded to the electronegative chlorine atom, would appear significantly downfield compared to an unsubstituted indole, likely in the δ 125-130 ppm range. The C3 carbon, bearing the acetyl group, would also be shifted downfield. The carbon atoms of the N-ethyl group are expected at approximately δ 40-45 ppm for the methylene (N-CH₂) and δ 14-16 ppm for the terminal methyl (CH₃). The acetyl methyl carbon should appear around δ 30-32 ppm.
Definitive assignments require two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons separated by two or three bonds. For instance, an HMBC experiment would show a correlation from the singlet of the acetyl protons to the carbonyl carbon and the C3 carbon of the indole ring, confirming their connectivity.
Table 3: Predicted ¹³C NMR Assignments for 1-Ethyl-2-chloro-3-acetyl-1H-indole in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 190 – 195 |
| C2, C3a, C7a | 125 – 140 |
| C3 | 115 – 120 |
| C4, C5, C6, C7 | 110 – 128 |
| N-CH₂ | 40 – 45 |
| CO-CH₃ | 30 – 32 |
| N-CH₂-CH₃ | 14 – 16 |
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
While a specific single-crystal X-ray structure for 1-Ethyl-2-chloro-3-acetyl-1H-indole is not publicly available, analysis of closely related indole structures provides a robust model for its solid-state conformation and packing. nih.govresearchgate.net
The core indole ring system is expected to be essentially planar. The substituents at positions 1, 2, and 3 will have specific orientations relative to this plane. The ethyl group at N1 is flexible, but a low-energy conformation where the C-C bond is roughly perpendicular to the indole plane is likely. The acetyl group at C3 will likely be oriented such that its plane is twisted with respect to the indole plane to minimize steric hindrance, with the carbonyl oxygen pointing away from the ring.
Bond lengths and angles would be expected to follow established patterns for substituted indoles. The C2-Cl bond length would be approximately 1.73 Å. The C3-C(O) bond would be around 1.45 Å, and the C=O double bond approximately 1.22 Å. The internal angles of the five-membered ring will deviate from the ideal 108°, reflecting the strain inherent in the fused ring system.
In the solid state, the supramolecular architecture is dictated by a combination of weak intermolecular forces. Since there are no classic hydrogen bond donors (like N-H or O-H), the packing will be governed by other interactions.
Weak C–H···O hydrogen bonds are highly probable, involving the aromatic C-H groups or the ethyl C-H groups as donors and the acetyl carbonyl oxygen as the acceptor. These interactions can link molecules into chains or sheets.
The chlorine atom at C2 can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with nucleophilic partners like the carbonyl oxygen or the π-system of an adjacent indole ring (C-Cl···O or C-Cl···π interactions).
Table 4: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor |
| Weak Hydrogen Bond | C-H (Aromatic, Ethyl) | O=C (Acetyl) |
| Halogen Bond | C-Cl (σ-hole) | O=C (Acetyl), π-system (Indole) |
| π–π Stacking | Indole Ring (π-system) | Indole Ring (π-system) |
Crystal Packing and Lattice Dynamics
A comprehensive analysis of the crystal packing and lattice dynamics of 1-Ethyl-2-chloro-3-acetyl-1H-indole is currently hindered by the absence of publicly available, experimentally determined crystallographic data. Searches of prominent structural databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for this specific compound.
Lattice dynamics focuses on the collective vibrations of atoms within the crystal lattice, which are quantized as phonons. The study of these lattice vibrations, often through techniques like Raman or infrared spectroscopy, provides insight into the mechanical and thermodynamic properties of the crystal.
Without experimental single-crystal X-ray diffraction data, key crystallographic parameters remain unknown. These include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the precise atomic coordinates of the molecule within the unit cell.
Table 1: Hypothetical Crystallographic Data for 1-Ethyl-2-chloro-3-acetyl-1H-indole
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
Table 2: Potential Intermolecular Interactions in the Crystal Structure of 1-Ethyl-2-chloro-3-acetyl-1H-indole
| Interaction Type | Potential Donor/Acceptor Atoms |
| C—H···O Hydrogen Bonds | Indole ring C-H, Ethyl C-H as donors; Acetyl O as acceptor |
| C—H···Cl Interactions | Indole ring C-H, Ethyl C-H as donors; Chloro atom as acceptor |
| π···π Stacking | Between indole rings of adjacent molecules |
| Halogen Bonding | Chlorine atom as a potential halogen bond donor |
The IUPAC name for the subject compound is 1-(2-chloro-1-ethyl-1H-indol-3-yl)ethanone.
Further research involving the synthesis of single crystals of 1-Ethyl-2-chloro-3-acetyl-1H-indole and subsequent X-ray diffraction analysis is necessary to elucidate its crystal structure and enable a detailed investigation of its crystal packing and lattice dynamics.
Computational and Theoretical Investigations of 1 Ethyl 2 Chloro 3 Acetyl 1h Indole
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and optimizing the geometry of molecules like 1-Ethyl-2-chloro-3-acetyl-1H-indole. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape and conformational preferences.
For substituted indoles, DFT calculations can predict the planarity of the core indole (B1671886) ring system and the orientation of its substituents. For instance, in a related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, the aromatic ring system is found to be essentially planar. tnstate.edu It is expected that the indole core of 1-Ethyl-2-chloro-3-acetyl-1H-indole would also be largely planar. The ethyl group at the N1-position and the acetyl group at the C3-position will have specific orientations relative to this plane, determined by minimizing steric hindrance and optimizing electronic interactions.
The presence of the chlorine atom at the C2-position and the acetyl group at the C3-position introduces significant electronic and steric effects. DFT calculations would be crucial in determining the precise bond lengths and angles around these substituents. For example, the C2-Cl bond length and the C3-C(O) bond length would be key parameters obtained from geometry optimization.
Table 1: Predicted Geometrical Parameters for 1-Ethyl-2-chloro-3-acetyl-1H-indole (Based on Analogous Structures)
| Parameter | Predicted Value |
| C2-Cl Bond Length | ~1.73 Å |
| C3-C(Acetyl) Bond Length | ~1.48 Å |
| N1-C(Ethyl) Bond Length | ~1.47 Å |
| Indole Ring Dihedral Angle | < 5° |
| Acetyl Group Torsion Angle | Variable |
Note: These values are estimations based on typical bond lengths and the structures of related indole derivatives.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry that helps in understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized.
For 1-Ethyl-2-chloro-3-acetyl-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl group and the chloro-substituted pyrrole (B145914) ring. The precise energies of these orbitals, and thus the energy gap, would be influenced by the electronic effects of the ethyl, chloro, and acetyl substituents.
Table 2: Estimated Frontier Molecular Orbital Energies for 1-Ethyl-2-chloro-3-acetyl-1H-indole
| Orbital | Estimated Energy (eV) |
| HOMO | -6.5 to -5.5 |
| LUMO | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Note: These are estimated energy ranges based on typical values for substituted indoles.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative and positive electrostatic potential on the molecular surface.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In 1-Ethyl-2-chloro-3-acetyl-1H-indole, the oxygen atom of the acetyl group is expected to be a region of high negative potential.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the ethyl group and the indole ring are likely to exhibit positive potential.
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
The MEP map for this compound would highlight the electrophilic character of the acetyl carbonyl carbon and the nucleophilic character of the indole ring, despite the presence of the electron-withdrawing chloro and acetyl groups. The chlorine atom would also influence the charge distribution, creating a complex potential map.
Reaction Pathway Analysis and Mechanistic Predictions through Computational Methods
For example, nucleophilic substitution at the C2-position, where the chlorine atom is replaced, is a plausible reaction. Computational analysis could model the approach of a nucleophile, the formation of a transition state, and the departure of the chloride ion. Similarly, reactions involving the acetyl group, such as reduction or condensation, could be investigated.
In a related study on the functionalization of 3-acetylindoles, it was shown that the reaction pathway can be complex, sometimes involving migration of the acetyl group. acs.org Computational analysis of 1-Ethyl-2-chloro-3-acetyl-1H-indole could predict the likelihood of such rearrangements and identify the most favorable reaction pathways under different conditions.
Assessment of Intermolecular Interaction Energies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Computational methods can be used to calculate the energies of these interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.
For 1-Ethyl-2-chloro-3-acetyl-1H-indole, several types of intermolecular interactions are expected:
C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl group and the indole ring can form weak hydrogen bonds with the oxygen atom of the acetyl group of a neighboring molecule.
π-π Stacking: The planar indole rings can stack on top of each other, leading to stabilizing π-π interactions. In a similar molecule, ethyl 1-acetyl-1H-indole-3-carboxylate, π-π stacking with a centroid-centroid separation of 3.571 Å was observed. tnstate.edu
Halogen Bonding: The chlorine atom at the C2-position could potentially participate in halogen bonding with an electron-donating atom on an adjacent molecule.
Table 3: Predicted Intermolecular Interactions and Estimated Energies for 1-Ethyl-2-chloro-3-acetyl-1H-indole
| Interaction Type | Donor/Acceptor Atoms | Estimated Energy (kcal/mol) |
| C-H···O Hydrogen Bond | C-H (Ethyl/Indole) ··· O (Acetyl) | -1 to -3 |
| π-π Stacking | Indole Ring ··· Indole Ring | -2 to -5 |
| Halogen Bond | C-Cl ··· O/N | -0.5 to -2 |
Note: The energies are typical ranges for such interactions and would require specific calculations for this molecule.
Mechanistic Biological Studies of 1 Ethyl 2 Chloro 3 Acetyl 1h Indole and Its Analogs
Molecular Recognition and Interaction with Biological Targets
The interaction of 1-Ethyl-2-chloro-3-acetyl-1H-indole and its analogs with various biological targets is a critical area of research. These interactions are fundamental to their potential therapeutic effects and are primarily studied through enzyme inhibition, receptor binding, and modulation of protein-protein interactions.
HIV-1 Integrase: Indole (B1671886) derivatives are recognized for their potential as inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. The mechanism of inhibition often involves the chelation of two divalent metal ions (typically Mg2+) in the enzyme's active site. nih.gov The discovery of 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)propenone (5-CITEP) was a significant step, as it was the first integrase inhibitor co-crystallized with the IN catalytic core domain. nih.gov This compound's α,γ-diketo acid functionality allows it to bind centrally in the active site, competing with the viral DNA. nih.gov More advanced analogs, such as CHI-1043, which also feature an indole scaffold, have shown potent activity in both enzymatic and cell-based assays, with an IC50 value of 0.04 μM. nih.gov Docking studies confirm that these indole derivatives bind in a manner similar to other integrase strand transfer inhibitors (INSTIs), where the diketo acid (or a bio-isostere) moiety coordinates the two metal cofactors. nih.gov
α-Amylase: Indole derivatives have been identified as inhibitors of α-amylase, a key enzyme in carbohydrate digestion. researchgate.netresearchgate.net Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on various indole hydrazone analogs show that they exhibit a range of α-amylase inhibition with IC50 values in the low micromolar range. researchgate.net For instance, a series of twenty indole hydrazone analogs demonstrated IC50 values ranging from 1.66 to 2.65 μM, comparable to the standard inhibitor acarbose (B1664774) (IC50 of 1.05 ± 0.29 μM). researchgate.net Molecular docking studies suggest that these compounds interact with the active site of the α-amylase enzyme, thereby blocking its catalytic function. researchgate.netnih.gov The structure-activity relationship of these analogs often depends on the nature and position of substituents on the phenyl ring attached to the indole core. researchgate.net
| Compound Class | Target Enzyme | IC50 Values (µM) | Reference |
| Indole Hydrazone Analogs | α-Amylase | 1.66 - 2.65 | researchgate.net |
| Acarbose (Standard) | α-Amylase | 1.05 ± 0.29 | researchgate.net |
| CHI-1043 | HIV-1 Integrase | 0.04 | nih.gov |
No specific mechanistic information was found for the inhibition of Monooxime by 1-Ethyl-2-chloro-3-acetyl-1H-indole or its direct analogs in the provided search results.
CB1 Receptor: Chloroindole derivatives, as analogs of synthetic cannabinoids, are known to interact with the human cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain. nih.govnih.gov The binding of these compounds to the CB1 receptor mediates their psychoactive effects. nih.gov Competitive radioligand binding assays have demonstrated that the position of the chlorine atom on the indole core significantly influences the binding affinity (Ki). nih.gov
Specifically, chlorination at the 2-, 6-, and 7-positions of the indole core largely retains the high binding affinity of the parent compound, whereas substitution at the 4- and 5-positions can lead to a lower affinity. nih.gov This difference is likely due to the electron-withdrawing effects of the chlorine atom, which alters the compound's binding properties within the receptor's binding site. nih.gov The interaction involves the ligand stabilizing an active conformation of the receptor, which in turn facilitates the activation of the intracellular G-protein signaling pathway. nih.gov The structural rigidity of the ligand is also a key factor; for example, replacing an indazole core with an indole can lead to a marked loss of potency, highlighting the importance of the heterocyclic core in stabilizing the bound conformation. nih.gov
GPCRs: The CB1 receptor is a class A GPCR that signals primarily through the inhibitory G-protein, Gi. nih.govyoutube.com Upon agonist binding, the receptor undergoes a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G-protein. frontiersin.org This activates the Gα subunit by promoting the exchange of GDP for GTP, leading to the dissociation of Gα from the Gβγ dimer. frontiersin.org The activated Gαi/o subunit then typically inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. frontiersin.org The binding of indole-based ligands occurs within an orthosteric pocket, where interactions with specific residues, such as phenylalanine and tryptophan, are crucial for stabilizing the active state of the receptor. nih.gov
| Compound | Receptor | Binding Affinity (Ki) (nM) |
| 2-chloroindole analog of MDMB-CHMICA | hCB1 | 0.58 |
| 4-chloroindole analog of MDMB-CHMICA | hCB1 | 9.8 |
| 5-chloroindole analog of MDMB-CHMICA | hCB1 | 5.3 |
| 6-chloroindole analog of MDMB-CHMICA | hCB1 | 0.70 |
| 7-chloroindole analog of MDMB-CHMICA | hCB1 | 0.81 |
| MDMB-CHMICA (parent compound) | hCB1 | 0.41 |
This data is for chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, illustrating the effect of chlorine position on CB1 receptor binding. nih.gov
The interaction between PEX14 and PEX5 is a critical step in the import of proteins into peroxisomes. frontiersin.org PEX5 acts as a soluble receptor for cargo proteins and docks onto the membrane-associated protein PEX14. frontiersin.orgnih.gov This protein-protein interaction (PPI) is mediated by the binding of helical WxxxF/Y motifs within the N-terminal region of PEX5 to a hydrophobic surface on the N-terminal domain of PEX14. frontiersin.orgnih.govresearchgate.net
While direct modulation of the PEX14-PEX5 interaction by 1-Ethyl-2-chloro-3-acetyl-1H-indole has not been specifically documented, the development of small molecules that inhibit this PPI is an active area of research, particularly for targeting diseases caused by Trypanosoma parasites, where this interaction is vital for glycosome biogenesis. uni-hannover.deresearchgate.net The design of such inhibitors often involves creating peptidomimetics or other scaffolds that can disrupt the binding of the PEX5 helical motif to PEX14. uni-hannover.de The binding interface is characterized by two shallow, solvent-exposed hydrophobic pockets on PEX14 that accommodate the aromatic side chains (tryptophan and phenylalanine/tyrosine) of the PEX5 motif. nih.govresearchgate.net Therefore, small molecule inhibitors, potentially including indole-based structures, would be designed to occupy these pockets and sterically hinder the natural protein-protein interaction. researchgate.net
In Vitro Mechanistic Pathways of Observed Biological Activities (excluding clinical efficacy)
Indole derivatives have been shown to exert anti-inflammatory effects through various in vitro and in vivo models. nih.govtandfonline.com The underlying molecular mechanisms often involve the modulation of key inflammatory signaling pathways. A primary mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. tandfonline.comresearchgate.net
In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (like RAW264.7 and BV2 cells), indole derivatives have been observed to inhibit the production of pro-inflammatory mediators. tandfonline.comrsc.org This includes reducing the expression and release of nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). tandfonline.comresearchgate.netresearchgate.net The inhibition of these molecules occurs at the transcriptional level, as evidenced by decreased mRNA expression. tandfonline.com
Furthermore, some indole analogs may exert their anti-inflammatory effects by inhibiting other related pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways. nih.govresearchgate.net Concurrently, they can upregulate anti-inflammatory cytokines like IL-10 and activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response. nih.govresearchgate.net
Indole derivatives exhibit a broad spectrum of antimicrobial activity, and their mechanisms of action can be multifaceted, targeting different cellular components and pathways depending on the microorganism. researchgate.net
Staphylococcus aureus : A significant mechanism of action for some indole derivatives against S. aureus, including methicillin-resistant S. aureus (MRSA), is the disruption of bacterial cell membrane integrity. rsc.orgwindows.net Synthetic indole derivatives have been shown to cause membrane depolarization, induce the production of reactive oxygen species (ROS), and inhibit respiratory metabolism. rsc.orgd-nb.info Another key mechanism involves the inhibition of efflux pumps. Specifically, certain indole compounds act as inhibitors of the NorA efflux pump, a major contributor to fluoroquinolone resistance in S. aureus. nih.gov By inhibiting this pump, the compounds can restore the susceptibility of resistant strains to antibiotics. Additionally, some indole-based molecules can interfere with the biosynthesis of essential molecules and trigger cell wall stress responses. windows.net
Escherichia coli : Against Gram-negative bacteria like E. coli, the mechanism often involves compromising the bacterial membrane. rsc.org Chloroindole derivatives have been shown to inhibit biofilm formation, a key virulence factor. nih.gov They can also suppress motility (swarming and swimming) and the formation of curli fimbriae, which are crucial for adhesion and colonization. nih.gov At a molecular level, these compounds can downregulate the expression of various virulence genes associated with adhesion, stress regulation, and toxin production. nih.gov Some studies suggest that certain indole derivatives may target the FabH protein, a key enzyme in the fatty acid synthesis pathway in bacteria. researchgate.net
Candida krusei : Indole derivatives, particularly those containing a triazole moiety, have demonstrated significant antifungal activity against C. krusei, a species known for its intrinsic resistance to azole drugs like fluconazole. nih.gov While the precise mechanism for many indole compounds is still under investigation, it is known that the primary target for traditional azole antifungals is the enzyme 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. However, some novel imidazole (B134444) derivatives exert their antifungal effect against Candida species through mechanisms independent of ergosterol synthesis inhibition. mdpi.com Instead, their activity is linked to the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death. mdpi.com It is plausible that indole-based compounds could act via a similar ROS-mediated mechanism against C. krusei. nih.govmdpi.com
| Microorganism | Potential Mechanism(s) of Action | Reference(s) |
| Staphylococcus aureus | Membrane disruption, ROS production, Inhibition of NorA efflux pump, Inhibition of respiratory metabolism | rsc.orgwindows.netd-nb.infonih.gov |
| Escherichia coli | Inhibition of biofilm formation, Downregulation of virulence genes, Membrane disruption, Inhibition of fatty acid synthesis (FabH) | researchgate.netrsc.orgnih.gov |
| Candida krusei | Induction of Reactive Oxygen Species (ROS) | nih.govmdpi.com |
Anticancer Activity at the Cellular Level (e.g., Tubulin Inhibition, Cell Viability Reduction)
The indole scaffold is a core component of numerous compounds investigated for their anticancer properties. A significant mechanism through which certain indole derivatives exert their cytotoxic effects is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division. nih.govmdpi.com Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death or apoptosis. nih.govmdpi.com
Arylthioindole (ATI) derivatives and other 2-phenylindoles have been identified as potent inhibitors of tubulin assembly that bind to the colchicine (B1669291) site on β-tubulin. nih.gov The binding of these indole-based molecules to the colchicine site sterically hinders the tubulin dimers from polymerizing into microtubules, thus disrupting the equilibrium between soluble tubulin and microtubules. nih.gov This leads to a collapse of the microtubule network, mitotic arrest, and subsequent apoptosis in cancer cells. nih.gov
Research into various substituted indole analogs has demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain 2-phenylindole (B188600) derivatives show potent inhibition of cancer cell growth, including in multi-drug-resistant cell lines. nih.gov The antiproliferative activity is often directly correlated with the compound's ability to inhibit tubulin polymerization. nih.gov Studies have shown that modifications to the indole ring, such as the introduction of halogen or methoxy (B1213986) substituents, can modulate the anticancer potency. nih.gov
| Compound Class | Specific Analog | Target | Activity Metric | Value | Cancer Cell Line | Source |
|---|---|---|---|---|---|---|
| Arylthioindole (ATI) | ATI 3 | Tubulin Assembly | IC₅₀ | 3.3 µM | N/A | nih.gov |
| Arylthioindole (ATI) | ATI 3 | Cell Growth | IC₅₀ | 52 nM | MCF-7 (Breast) | nih.gov |
| 2-Phenylindole | Compound 33 | Cell Growth | IC₅₀ | 19 nM | NIH3T3 Shh-Light II | nih.gov |
| 2-Phenylindole | Compound 44 | Cell Growth | IC₅₀ | 72 nM | NIH3T3 Shh-Light II | nih.gov |
| Heterocyclyl-1H-indole | Compound 1k | Tubulin Polymerization | IC₅₀ | 0.58 µM | N/A | nih.gov |
| Heterocyclyl-1H-indole | Compound 1k | Cell Growth | IC₅₀ | 4.5 nM | MCF-7 (Breast) | nih.gov |
| Indole-benzimidazole | Compound 9 | Tubulin Polymerization | IC₅₀ | 1.5 µM | N/A | nih.gov |
| Indole-benzimidazole | Compound 9 | Cell Growth | IC₅₀ | 2.4 µM | A549 (Lung) | nih.gov |
Antiviral Properties and Viral Replication Inhibition Mechanisms (e.g., HIV-1 Fusion Inhibition)
Indole derivatives have emerged as a promising class of antiviral agents, with significant research focused on their potential to inhibit the replication of viruses such as the Human Immunodeficiency Virus (HIV). nih.govnih.gov One of the key mechanisms targeted by these compounds is the viral entry process, specifically the fusion of the viral envelope with the host cell membrane. nih.govnih.gov
For HIV-1, this fusion is mediated by the envelope glycoprotein (B1211001) complex, which consists of gp120 and gp41 subunits. nih.gov The gp41 protein undergoes a series of conformational changes that are essential for membrane fusion. nih.gov A critical step in this process is the formation of a six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity. Small molecule indole-based fusion inhibitors have been developed to target a conserved hydrophobic pocket on the surface of the gp41 N-heptad repeat (NHR) coiled-coil intermediate. nih.gov
By binding to this pocket, these indole compounds prevent the association of the C-heptad repeat (CHR) helices with the NHR grooves, thereby blocking the formation of the 6-HB. nih.gov This action effectively halts the fusion process and prevents the viral genetic material from entering the host cell. The efficacy of these inhibitors has been demonstrated through a strong correlation between their experimental binding affinities for the hydrophobic pocket and their ability to inhibit cell-cell fusion and viral replication. nih.gov The development of non-peptide, small-molecule inhibitors like those based on the indole scaffold is of great interest due to their potential for oral bioavailability and lower cost compared to peptide-based drugs like Enfuvirtide. nih.gov
| Compound Class | Mechanism | Virus | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Indole-based HIV-1 Attachment Inhibitor | Inhibits viral attachment | HIV-1 | EC₅₀ | 4.0 nM | nih.gov |
| Pyridine-fused Indole | Inhibits viral attachment | HIV-1 | EC₅₀ | 17 nM | nih.gov |
| Small Molecule Indole | gp41 Fusion Inhibition | HIV-1 | IC₅₀ (sub-µM) | <1 µM | nih.gov |
| Umifenovir (Arbidol) | Membrane Fusion Inhibitor | SARS-CoV-2 | IC₅₀ | 4.11 µM | mdpi.com |
| Albuvirtide | gp41 Fusion Inhibition | HIV-1 | Viral Load Reduction | 0.68-1.05 log₁₀ copies/mL | natap.org |
Antioxidant Mechanisms (e.g., Free Radical Scavenging)
Indole and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net Free radicals and other reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cellular components like lipids, proteins, and DNA, contributing to various diseases. mdpi.comnih.gov Antioxidants mitigate this damage by neutralizing free radicals.
The primary mechanism by which indolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). The nitrogen atom in the indole ring can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. rsc.org The efficiency of an indole derivative as an antioxidant is highly dependent on its chemical structure, particularly the nature and position of substituents on the indole ring. rsc.orgrsc.org
Studies have shown that ethenyl indoles with electron-donating substituents exhibit enhanced antioxidant properties, comparable to that of vitamin E. rsc.orgrsc.org Conversely, those with strong electron-withdrawing groups show weak or no antioxidant activity. rsc.org The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com The results from these assays, often expressed as IC₅₀ values (the concentration required to scavenge 50% of the radicals), demonstrate that many indole derivatives are potent free radical scavengers. rsc.orgnih.gov
| Compound Class | Specific Analog | Assay | Activity Metric | Value | Reference Compound | Source |
|---|---|---|---|---|---|---|
| Ethenyl Indole | Hydroxy substituted | DPPH | IC₅₀ | ~24 µM | Vitamin E (~26 µM) | rsc.orgrsc.org |
| Ethenyl Indole | Unsubstituted | DPPH | IC₅₀ | ~30-63 µM | Vitamin E (~26 µM) | rsc.org |
| 2-(4-Aminophenyl)indole | 6-fluoro analogue | DPPH | % Inhibition (at 1mM) | 80% | Melatonin (98%) | nih.gov |
| 2-(4-Aminophenyl)indole | 6-fluoro analogue | Superoxide Scavenging | % Inhibition (at 1mM) | 81% | Melatonin (75%) | nih.gov |
| Indole-3-acetamide derivative | Compound 10 | Lipid Peroxidation & Superoxide Formation | Activity | Very Efficient | α-tocopherol | nih.gov |
| Indole-2-carboxamide derivative | Compound 4 | Lipid Peroxidation & Superoxide Formation | Activity | Very Efficient | α-tocopherol | nih.gov |
Bioinorganic Chemistry of Indole-Containing Metal Complexes and Biological Relevance
The field of bioinorganic chemistry explores the role of metals in biology, and the development of metal-based therapeutic agents is a significant area of research. The coordination of organic molecules, such as indole derivatives, to metal centers can lead to novel complexes with enhanced or new biological activities. nih.govnih.gov The indole scaffold, being an electron-rich aromatic system, can effectively bind to various transition metals. researchgate.netresearchgate.net
A variety of metal complexes incorporating indole derivatives have been synthesized and evaluated for their medicinal applications. nih.gov For example, ruthenium(II) piano-stool complexes with N-alkylindole-substituted ligands have been investigated as anticancer agents. dntb.gov.ua Similarly, zinc(II) complexes with 3-((1H-imidazol-1-yl)methyl)-1H-indole ligands have been designed and synthesized. mdpi.com Other metals, including cobalt, nickel, copper, and palladium, have also been used to create novel indole-based complexes with potential therapeutic applications. mdpi.com These studies highlight that the synergy between the metal center and the indole ligand can be a powerful strategy in the design of new metallodrugs. nih.govresearchgate.net
Structure Activity Relationship Sar Studies for Indole Scaffolds Including the 1 Ethyl 2 Chloro 3 Acetyl 1h Indole Motif
Influence of N-1 Alkyl Substitution (e.g., Ethyl Group) on Molecular Activity
The substitution at the N-1 position of the indole (B1671886) ring is a critical determinant of biological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. The nature of the substituent, ranging from simple alkyl groups to more complex aryl or sulfonyl moieties, can dramatically alter the molecule's interaction with its biological target.
Table 1: Effect of N-1 Substitution on Biological Activity of Indole Derivatives
| Scaffold | N-1 Substituent | Observed Effect | Reference |
|---|---|---|---|
| 3-(1-naphthoyl)indole | Propyl, Pentyl | Alters CB1 and CB2 receptor affinities. | nih.gov |
| Indole | Methylsulfonyl | Confers anti-inflammatory properties. | nih.gov |
| Indole (Mcl-1 Inhibitor) | 3-(4-methoxyphenoxy)propyl | Forms a hydrophobic tail essential for binding to Mcl-1 hot-spots. | nih.gov |
Role of C-2 Substitution (e.g., Chloro Group) in Biological Interactions
The C-2 position of the indole nucleus is a key site for modification to influence biological interactions. Substituents at this position can affect the molecule's electronic properties, steric profile, and potential for specific interactions like hydrogen or halogen bonding.
The presence of a substituent at C-2 is often crucial for achieving desired activity. For example, studies on indole-2-carboxamides have shown that C-2 substitution is integral to their antiproliferative effects. nih.gov In some cases, a C-2 substituent can promote specific chemical reactions; for instance, C-2 substituted indoles have been shown to give higher yields in oxidative coupling reactions compared to unsubstituted indoles, a phenomenon attributed to the stabilization of radical intermediates. nih.gov However, steric bulk at the C-2 position can also be detrimental, as seen in cases where larger groups like 2-tert-butylindole hinder reactions. nih.gov The enantioselective C-2 allylation of indoles has been achieved, but this often requires a substituent at the C-3 position to direct the reaction, underscoring the interplay between different positions on the indole ring. whiterose.ac.uk The chloro group at the C-2 position of 1-Ethyl-2-chloro-3-acetyl-1H-indole introduces both steric bulk and an electron-withdrawing element, and it has the potential to act as a halogen bond donor, which can be a significant factor in ligand-receptor binding. acs.org
Impact of C-3 Acetyl Group and its Chemical Modifications on Molecular Properties
The C-3 position is the most common site for substitution on the indole ring due to its high nucleophilicity. An acetyl group at this position, as seen in 1-Ethyl-2-chloro-3-acetyl-1H-indole, serves as a versatile handle for further chemical modification and significantly influences the molecule's properties.
The carbonyl moiety of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. SAR studies on 3-acetyl indole derivatives developed as positron emission tomography (PET) imaging agents for Diacylglycerol Kinase Gamma (DGKγ) revealed that this group was a key feature for inhibitory activity. acs.org Modifications of the acetyl group or its replacement with other functionalities can lead to profound changes in activity. For example, the synthesis of various C3-substituted indole derivatives from gramine (B1672134) has yielded compounds with potent fungicidal and antioxidant properties. nih.gov Furthermore, the acetyl group can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the synthesis of more complex indole structures. acs.org These findings indicate that the 3-acetyl group is not merely a passive substituent but an active contributor to the molecular properties and reactivity of the indole scaffold.
Table 2: Influence of C-3 Substitution on Indole Properties
| Scaffold/Derivative Type | C-3 Substituent | Impact/Function | Reference |
|---|---|---|---|
| DGKγ Inhibitors | Acetyl | Key for potent inhibitory activity (IC50 = 290 nM for lead compound). | acs.org |
| Gramine Derivatives | Methylene-bridged thiones | Exhibited strong cytoprotective and fungicidal properties. | nih.gov |
| Free (NH) Indoles | Acetyl | Acts as a directing group for C4-arylation/3,2-carbonyl migration. | acs.org |
Positional Effects of Halogen Substituents on Receptor Binding and Activity
Halogen atoms are frequently incorporated into drug candidates to enhance properties like metabolic stability and membrane permeability. Their effects on receptor binding, however, are highly dependent on their type (F, Cl, Br, I) and position on the indole scaffold. Halogens can participate in halogen bonding, a non-covalent interaction with Lewis bases (like backbone carbonyl oxygens in proteins) that can significantly enhance binding affinity. acs.orgresearchgate.net
Table 3: Positional and Type Effects of Halogen Substitution on Indole Derivatives
| Scaffold | Halogen Position | Halogen Type | Observed Effect on Activity/Binding | Reference |
|---|---|---|---|---|
| Indolylpropylpiperazinyl derivatives | C-5 of Indole | F, Br | Increased affinity for SERT compared to unsubstituted analogues. | nih.gov |
| hCatL inhibitors | - | Cl, Br, I | Affinity increased by about one order of magnitude from Cl to I. | acs.org |
| Various GPCR ligands | Aromatic ring | Cl, Br, I | Increasing halogen size often increases activity, but a "plateau effect" can occur. | researchgate.net |
| Indole-based ligands | - | Cl | Formation of a halogen bond with Asn 6.55 in the 5-HT2A receptor. | mdpi.com |
Conformational Dynamics and Molecular Shape in SAR Elucidation
The flexibility of side chains, such as the N-1 ethyl group, allows the molecule to adapt its shape to the contours of the binding site. Molecular dynamics simulations have become an essential tool for understanding these dynamic interactions, revealing how ligands can stabilize certain receptor conformations. mdpi.comnih.gov For instance, simulations have shown that the stability of a ligand-receptor complex can be influenced by the conformational flexibility of the ligand, which allows for optimal positioning for key interactions like π-π stacking or halogen bonds. mdpi.comacs.org The interplay between different conformations can regulate enzymatic activity, where the binding of a substrate can promote a shift from an open to a closed, catalytically active state. rsc.org Therefore, the specific three-dimensional shape and dynamic properties of molecules like 1-Ethyl-2-chloro-3-acetyl-1H-indole are fundamental to elucidating their structure-activity relationships.
Rational Ligand Design and Optimization Strategies Based on SAR
A thorough understanding of SAR provides the foundation for rational ligand design and lead optimization. By identifying the key structural features responsible for activity and selectivity, medicinal chemists can design new molecules with improved properties.
Strategies often involve computational methods like molecular docking and molecular dynamics to predict how a designed molecule will interact with its target. nih.govnih.gov For example, if SAR studies reveal that a hydrophobic pocket is a key interaction site, modifications can be made to enhance hydrophobic contacts. Similarly, if a halogen bond is identified as being important for affinity, different halogens can be systematically placed at various positions to optimize this interaction. nih.gov Lead optimization based on an indole scaffold for HIV-1 fusion inhibitors revealed a defined shape, charge, and hydrophobic surface necessary to fit into the target's hydrophobic pocket, leading to compounds with submicromolar activity. nih.gov The design of next-generation modulators for targets like the GABA-A receptor explicitly leverages π-stacking interactions, using aromatic amino acid scaffolds to achieve high binding affinity. mdpi.com This iterative process of design, synthesis, and testing, guided by SAR principles, is central to modern drug discovery.
Applications of 1 Ethyl 2 Chloro 3 Acetyl 1h Indole and Indole Derivatives in Emerging Fields
Materials Science Applications (e.g., Dyes, Pigments, Organic Electronics Components)
The unique electronic properties of the indole (B1671886) ring system, characterized by its π-conjugated structure, make it a valuable scaffold in materials science. researchgate.net Indole derivatives are integral to the development of functional materials, including advanced dyes, pigments, and components for organic electronics.
Dyes and Pigments:
The history of indole chemistry is intrinsically linked to dyes, beginning with the study of indigo (B80030), a robust and historically significant blue dye derived from indole precursors. youtube.comnih.gov Modern research continues to leverage the chromophoric properties of the indole nucleus. For instance, bacteria have been engineered to produce indigo from indole, offering a more environmentally benign alternative to traditional chemical synthesis. nih.gov
Fungi and yeasts are also capable of producing a range of indole-based pigments. When fed tryptophan, the yeast Malassezia furfur and the fungus Candida glabrata produce several indole alkaloids with notable biological activity, such as pityriacitrin and pityriarubin C. nih.gov These findings highlight a fundamental and archaic biochemical pathway for creating indole pigments, suggesting a rich area for discovering novel colorants. nih.gov The bisindole alkaloid caulerpin, an orange-red pigment found in marine algae, further exemplifies the diversity of natural indole-based colorants. acs.org
Organic Electronics:
In the realm of organic electronics, indole derivatives are crucial for developing materials for Organic Light-Emitting Diodes (OLEDs). Their electron-rich nature and structural versatility allow for the fine-tuning of electronic properties necessary for efficient light emission and charge transport. researchgate.netresearchgate.net
Indole-based compounds are frequently used as host materials in phosphorescent OLEDs (PHOLEDs) and as emitters, particularly for blue and green light. iaea.orglookchem.com For example, an indoloacridine derivative, 8,8-bis(4-(1H-indol-1-yl)phenyl)-8H-indolo[3,2,1-de]acridine (BIPIA) , has been synthesized as a high-triplet-energy hole transport material, achieving a high quantum efficiency of 19.3% in a deep blue PHOLED device. iaea.org Similarly, emitters based on an indolo[2,3-b]indole (IDID) donor have demonstrated high external quantum efficiencies of up to 19.2% for sky-blue and green OLEDs, with excellent operational stability. researchgate.netnih.gov
The table below summarizes the performance of selected indole derivatives in OLED applications.
| Compound Type | Application | Performance Metric | Value |
| Indoloacridine Derivative (BIPIA) | Hole Transport Material (Deep Blue PHOLED) | Triplet Energy | 2.95 eV |
| Quantum Efficiency | 19.3% | ||
| Indolo[2,3-b]indole (IDID) Emitter | Emitter (Sky-Blue/Green TADF-OLED) | External Quantum Efficiency | 19.2% |
| TADF Lifetime | 1.1-1.7 µs | ||
| 2-Phenylindolylcarbazolylmethane Derivative | Host (Green PHOLED) | Maximum Current Efficiency | 10.3 cd/A |
| Turn-on Voltage | 3.1 V |
This table presents selected data from cited research to illustrate the performance of indole derivatives in organic electronic devices. researchgate.netiaea.orglookchem.com
Molecular Organic Photoactuators and Photoswitches
Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by light, making them key components for developing light-driven molecular machines and smart materials. The indole scaffold has been incorporated into such systems, particularly in the design of azo dyes, which are known for their photoisomerization properties.
Research into phenyl-azo-indole dyes has revealed complex photophysics governing their trans-cis isomerization. rsc.org Computational studies using density functional theory have mapped the potential energy surfaces of these dyes, providing a detailed understanding of the photoisomerization and thermal reversion mechanisms. rsc.org These studies show how subtle structural modifications, such as the addition of substituents near the azo bond, can significantly alter the energy landscape and, consequently, the switching behavior and lifetime of the different isomeric states. rsc.org
Furthermore, novel pyrazolyazoindole derivatives have been designed and synthesized as light-driven molecular switches. acs.org These compounds exhibit robust photoswitching behavior, with the ability to reach a photostationary state (PSS) with high proportions of the desired isomer. Their thermal half-lives can be tuned by altering substituents, ranging from hours to over a week, demonstrating the high degree of control achievable through synthetic modification. acs.org
Catalysis (e.g., as Chiral Ligands or Organocatalysts)
The rigid, heterocyclic structure of indole makes it an excellent platform for designing ligands and catalysts for asymmetric synthesis, a field crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. acs.orgnih.gov
Chiral Ligands:
While the use of the indole core in ligands is a relatively recent development, achiral indolylphosphine ligands have already shown excellent results in palladium-catalyzed reactions. youtube.com The diverse methods available for modifying the indole ring allow for precise tuning of the electronic and steric properties of these ligands. youtube.com This tunability has inspired the development of novel chiral indole-based ligands, such as indole-phosphine oxazoline (B21484) (IndPHOX) and indole-olefin oxazoline (IndOlefOx) ligands, which are valuable for enantioselective transformations. youtube.com
Organocatalysis:
Indole derivatives are central to the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. acs.org Axially chiral indole derivatives, which possess chirality due to restricted rotation around a single bond, have been developed as powerful organocatalysts. acs.org These catalysts have proven effective in various asymmetric reactions. acs.org
Furthermore, the indole ring itself can be the target of organocatalytic asymmetric dearomatization (organo-CADA) reactions. sciencedaily.com These reactions convert flat, aromatic indole structures into complex, three-dimensional chiral molecules like indolines and indolenines, which are core structures in many natural products and bioactive compounds. sciencedaily.com Chiral phosphoric acids are often used as catalysts in these transformations, enabling the highly enantioselective synthesis of valuable heterocyclic frameworks. sciencedaily.com
Agrochemical Research and Development
Indole and its derivatives play a fundamental role in agriculture, functioning as signaling molecules, growth regulators, and active ingredients in pesticides. mdpi.comnih.govnrfhh.com
Plant Growth Regulation:
The most well-known indole derivative in this field is Indole-3-acetic acid (IAA) , a natural plant hormone (auxin) that regulates numerous aspects of plant growth and development, including root formation and fruit development. nih.govacs.org Synthetic indole derivatives, such as Indole-3-butyric acid (IBA) , are widely used in horticulture to stimulate root growth in cuttings. nih.gov Research has also shown that some indole-hydantoin hybrid molecules exhibit higher growth-regulating activity than traditional indole-auxins at very low concentrations. nih.gov
Pesticidal Activity:
The indole scaffold is present in numerous natural and synthetic compounds with fungicidal, bactericidal, and insecticidal properties. nih.govacs.orgresearchgate.net For example, the natural product streptochlorin (B611036) is a known indole derivative with fungicidal activity. nih.gov Researchers are actively developing novel indole-based agrochemicals. For instance, indole alkaloids produced by the fungus Chaetomium globosum have shown promise, with Chaetoindolone A inhibiting the growth of a rice-pathogenic bacterium and Chaetogline A demonstrating fungicidal activity against a pathogen that affects rape crops. acs.org
The table below highlights some indole derivatives with significant agrochemical applications.
| Compound Name | Type | Primary Application | Finding |
| Indole-3-acetic acid (IAA) | Natural Phytohormone | Plant Growth Regulator | Regulates root and fruit development. nih.gov |
| Indole-3-butyric acid (IBA) | Synthetic Auxin | Plant Growth Regulator | Stimulates root formation. nih.gov |
| Chaetoindolone A | Natural Indole Alkaloid | Bactericide | Inhibits growth of Xanthomonas oryzae pv. oryzae. acs.org |
| Chaetogline A | Natural Indole Alkaloid | Fungicide | Active against Sclerotinia sclerotiorum. acs.org |
| Indole-Hydantoin Hybrids | Synthetic Derivative | Plant Growth Regulator | Showed higher activity than IAA and IBA in wheat seed germination. nih.gov |
This table summarizes the agrochemical relevance of selected indole derivatives based on cited research.
Future Research Directions in 1 Ethyl 2 Chloro 3 Acetyl 1h Indole Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives is progressively moving towards more environmentally friendly and sustainable methods. researchgate.netresearchgate.net This shift is a response to the growing need for cost-effective, safe, and efficient chemical processes with minimal environmental impact. nih.gov
Recent advancements have highlighted the use of green solvents, such as water and ethanol (B145695) mixtures, deep eutectic solvents, and biodegradable options like polyethylene (B3416737) glycol, in the synthesis of indoles. researchgate.net Techniques like microwave and ultrasound irradiation are also being employed to accelerate reactions and reduce energy consumption. researchgate.nettandfonline.comtandfonline.com For instance, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing indole derivatives. tandfonline.comtandfonline.com
Researchers are also exploring catalyst-free and solvent-free reaction conditions. A notable example is the development of a one-pot, chromatography-free method for synthesizing polysubstituted pyrroles, which can be applied to create indole-pyrrole conjugates under green conditions. acs.org This approach boasts high atom economy and a low E-factor, key metrics in green chemistry. acs.org Similarly, a metal-free, microdroplet/thin-film method has been developed for the efficient synthesis of 3-substituted indoles, offering high efficiency and mild reaction conditions. acs.org
Future research will likely focus on the development of novel catalytic systems, including nanocatalysts and organocatalysts, to further enhance the sustainability of indole synthesis. researchgate.netbeilstein-journals.org The goal is to create a diverse library of indole derivatives, including 1-Ethyl-2-chloro-3-acetyl-1H-indole, through methods that are not only efficient but also align with the principles of green chemistry. researchgate.netrsc.org
Advanced Mechanistic Elucidation of Biological Interactions
Substituted indoles are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. smolecule.comchula.ac.thresearchgate.net Understanding the precise molecular mechanisms behind these activities is crucial for the development of new therapeutic agents.
Advanced computational techniques, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools for elucidating the interactions between indole derivatives and their biological targets. mdpi.commdpi.com These methods allow researchers to predict binding affinities, identify key interacting residues, and understand the structural basis for biological activity. For example, molecular docking studies have been used to investigate the binding of indole derivatives to the active sites of enzymes like PI3Kα and EGFR, which are implicated in cancer. researchgate.netnih.gov
Future research will focus on integrating these computational approaches with experimental studies to gain a deeper understanding of how compounds like 1-Ethyl-2-chloro-3-acetyl-1H-indole interact with biological systems. This includes studying their effects on various cellular pathways and their potential to modulate the activity of key proteins. The insights gained from these studies will be instrumental in designing more potent and selective drug candidates. mdpi.com
Exploration of Novel Application Domains for Substituted Indoles
The versatile nature of the indole scaffold opens up possibilities for its application in a wide range of fields beyond medicine. mdpi.comnih.gov The unique electronic and photophysical properties of indole derivatives make them promising candidates for applications in materials science.
For instance, indole derivatives are being investigated for their use in the development of organic light-emitting diodes (OLEDs) and as molecular sensors. acs.orgrsc.org Their stable structure and reactivity also make them suitable for creating new dyes and other industrial chemicals. smolecule.com
Future research will aim to expand the application domains of substituted indoles by exploring their potential in areas such as:
Agrochemicals: Developing new pesticides and herbicides with improved efficacy and reduced environmental impact.
Functional Materials: Creating novel materials with tailored optical, electronic, and thermal properties.
Biotechnology: Designing new probes and labels for biological imaging and sensing applications.
By systematically modifying the substituents on the indole ring, researchers can fine-tune the properties of these compounds to suit specific applications.
Integration of Advanced Computational Design for New Indole Derivatives
The integration of advanced computational design tools is set to revolutionize the discovery and development of new indole derivatives. mdpi.com Structure-based drug design and molecular modeling are already being employed to identify and optimize new anticancer agents based on the indole scaffold. researchgate.netnih.gov
Computational methods can be used to:
Screen large virtual libraries of compounds to identify potential drug candidates.
Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. mdpi.com
Design novel molecules with improved binding affinity and selectivity for specific biological targets.
By combining computational design with synthetic chemistry, researchers can accelerate the drug discovery process and reduce the costs associated with experimental screening. Future efforts will focus on developing more accurate and predictive computational models to guide the design of the next generation of indole-based therapeutics.
Addressing Challenges in Stereoselective Synthesis of Complex Indole Structures
The synthesis of complex indole-containing natural products and chiral drugs often requires precise control over stereochemistry. Stereoselective synthesis, which allows for the preferential formation of one stereoisomer over others, is a critical area of research in organic chemistry. nih.govacs.org
While significant progress has been made in the stereoselective synthesis of indoles, challenges remain, particularly in the construction of molecules with multiple chiral centers. acs.orgnih.gov Researchers are actively developing new catalytic systems and synthetic methodologies to address these challenges. acs.orgacs.orgrsc.org
Recent breakthroughs include the development of iridium-catalyzed enantioselective reverse prenylation of tryptamines and other 3-substituted indoles, providing a direct route to complex chiral structures. acs.org Organocatalytic methods are also emerging as a powerful tool for the stereoselective C-glycosylation of indoles. rsc.org
Future research in this area will focus on:
Developing more efficient and versatile catalysts for stereoselective transformations.
Exploring new synthetic strategies for the construction of complex indole alkaloids and other natural products.
Applying these methods to the synthesis of chiral drugs with improved efficacy and reduced side effects.
The ability to synthesize enantiomerically pure indole derivatives is essential for unlocking their full therapeutic potential.
Q & A
Q. Key considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side products.
- Purify intermediates via column chromatography () or recrystallization ().
- Optimize solvent (e.g., acetic acid for reflux conditions) and temperature to balance yield and purity .
How can structural contradictions in NMR or X-ray crystallography data be resolved during characterization?
Advanced Research Question
Discrepancies between spectral data (e.g., unexpected coupling constants in NMR) and crystallographic results (e.g., bond-length anomalies) require systematic validation:
- NMR : Compare experimental H/C shifts with DFT-calculated spectra (software: Gaussian, ORCA). Use 2D NMR (COSY, HSQC) to confirm substituent positions ().
- X-ray refinement : Employ SHELXL for high-resolution data to model disorder or thermal motion (). For twinned crystals, use SHELXE to resolve phase ambiguities .
- Cross-validation : Correlate spectroscopic data with synthetic pathways (e.g., confirm ethylation via C NMR methylene signals) .
What safety protocols are critical when handling 1-Ethyl-2-chloro-3-acetyl-1H-indole due to its reactive substituents?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for chlorination/acetylation steps ().
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air ().
- Waste disposal : Segregate halogenated waste (chloro byproducts) from organic solvents .
How can computational methods predict the biological activity of this compound, and what limitations exist?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes common in indole metabolism).
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity trends ().
- Limitations : Computational models may underestimate steric effects of the ethyl and acetyl groups. Validate with in vitro assays (e.g., enzyme inhibition) .
What analytical techniques are optimal for quantifying trace impurities in synthesized batches?
Basic Research Question
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate unreacted intermediates ().
- GC-FID : Detect volatile byproducts (e.g., acetyl chloride residues).
- Elemental analysis : Confirm halogen content (Cl) matches theoretical values .
How do solvent polarity and catalyst choice affect regioselectivity in functionalizing the indole core?
Advanced Research Question
- Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 3-position, while protic solvents (e.g., acetic acid) may stabilize intermediates for 2-substitution ().
- Catalysts : Lewis acids (e.g., FeCl₃) direct chlorination to the 2-position, whereas Brønsted acids (e.g., H₂SO₄) may promote acetyl migration .
- Kinetic vs. thermodynamic control : Monitor reaction time to isolate desired regioisomers .
What strategies mitigate decomposition during long-term storage of this compound?
Basic Research Question
- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the acetyl group.
- Stabilizers : Add radical scavengers (e.g., BHT) if degradation via free radicals is observed ().
- Periodic analysis : Conduct stability studies using accelerated aging (40°C/75% RH) with HPLC monitoring .
How can conflicting bioactivity results between in vitro and in vivo studies be reconciled?
Advanced Research Question
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., deethylated or hydroxylated derivatives) that may alter activity in vivo ().
- Pharmacokinetic modeling : Assess bioavailability differences due to the compound’s logP (predicted ~2.5) and plasma protein binding.
- Dose-response reevaluation : Adjust in vitro concentrations to mirror achievable in vivo levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
